1-Methoxy-4-nitroanthracene
Description
1-Methoxy-4-nitroanthracene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a three-fused benzene ring system (anthracene) substituted with a methoxy (-OCH₃) group at position 1 and a nitro (-NO₂) group at position 3. For example, 1-Methoxy-4-methyl-9,10-anthraquinone is synthesized using phthalic anhydride and p-cresol under acidic conditions followed by methylation . Nitro groups are generally introduced via nitration reactions, which could apply to the title compound.
Properties
Molecular Formula |
C15H11NO3 |
|---|---|
Molecular Weight |
253.25g/mol |
IUPAC Name |
1-methoxy-4-nitroanthracene |
InChI |
InChI=1S/C15H11NO3/c1-19-15-7-6-14(16(17)18)12-8-10-4-2-3-5-11(10)9-13(12)15/h2-9H,1H3 |
InChI Key |
GJGGUFUXWDXASP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=CC3=CC=CC=C3C=C12)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC=C(C2=CC3=CC=CC=C3C=C12)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Methoxy-4-nitronaphthalene (C₁₁H₉NO₃)
- Structural Differences : Unlike 1-Methoxy-4-nitroanthracene, this compound is based on a naphthalene backbone (two fused benzene rings) rather than anthracene. The molecular weight is 203.1941 g/mol, significantly lower than anthracene derivatives .
- Substituent Effects: Both compounds share methoxy and nitro groups, but the smaller naphthalene system reduces steric hindrance and alters electronic properties. The nitro group’s electron-withdrawing effect is less pronounced in naphthalene due to fewer conjugated π-electrons.
- Applications : Naphthalene derivatives are commonly used as intermediates in dyes and pharmaceuticals, similar to nitroanthracenes .
1-Methoxy-4-methyl-9,10-anthraquinone
- Backbone and Functional Groups: This compound features an anthraquinone structure (anthracene with two ketone groups at positions 9 and 10) and substituents at positions 1 (methoxy) and 4 (methyl). The ketone groups increase polarity and reactivity compared to unmodified anthracene .
- Synthesis : Prepared via condensation of phthalic anhydride with p-cresol, followed by methylation. The methyl group’s electron-donating effect contrasts with the nitro group’s electron-withdrawing nature in 1-Methoxy-4-nitroanthracene .
- Crystallography: The methyl group in this compound induces non-planarity in the anthraquinone backbone, affecting molecular packing and stability .
1-(2-Methoxyethoxy)-4-nitrobenzene (C₉H₁₁NO₄)
- Structure : A benzene derivative with nitro and methoxyethoxy (-OCH₂CH₂OCH₃) groups. The extended methoxyethoxy chain adopts a synclinal conformation, enhancing solubility in polar solvents .
- Electronic Properties : The nitro group’s electron-withdrawing effect is partially offset by the electron-donating methoxyethoxy group, creating a push-pull electronic system. This contrasts with 1-Methoxy-4-nitroanthracene, where the anthracene backbone provides extended conjugation.
- Applications : Used as an intermediate in dyes and drugs, highlighting the role of nitro-aromatics in industrial chemistry .
Physicochemical and Stability Comparisons
- Stability: Ethanoanthracene derivatives (e.g., compound 23n) show pH-dependent stability, with degradation at acidic pH (4.0) but stability at neutral and alkaline conditions . This suggests nitroanthracenes may exhibit similar pH sensitivity.
- Electronic Effects : Nitro groups reduce electron density, making the compound more reactive toward nucleophilic attack, whereas methoxy groups increase electron density locally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
